Epiequisetin is a fungal metabolite belonging to the class of tetramic acid derivatives. [, , ] It is primarily isolated from various species of Fusarium fungi, including Fusarium equiseti. [, , ] Epiequisetin has garnered significant attention in scientific research due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. [, , , ]
Epiequisetin is a bioactive compound primarily isolated from the fungus Fusarium equiseti. It belongs to a class of compounds known as tetramic acids, which are characterized by their unique structural features and biological activities. Epiequisetin has garnered attention due to its potential applications in cancer treatment, particularly its cytotoxic effects against various cancer cell lines.
Epiequisetin is typically obtained through bioassay-guided isolation from the cultures of Fusarium equiseti and related species. The extraction process often involves the use of organic solvents like acetone, followed by purification techniques such as chromatography to isolate the active compound .
Epiequisetin is classified as a secondary metabolite, specifically a tetramic acid derivative. This classification is significant due to the diverse biological activities exhibited by compounds in this category, including antimicrobial, antifungal, and anticancer properties.
The synthesis of epiequisetin can be approached through both natural extraction and synthetic routes. The natural extraction involves cultivating Fusarium equiseti under controlled conditions to maximize yield. Synthetic methods have been developed to produce epiequisetin in the laboratory, often employing strategies that mimic natural biosynthetic pathways.
One notable synthetic route includes the use of oxidative radical cyclization reactions, which allow for the construction of complex molecular frameworks characteristic of tetramic acids. The synthesis may involve multiple steps, including functional group transformations and stereochemical considerations to achieve the desired product .
Epiequisetin has a complex molecular structure characterized by a tetramic acid core. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure can be represented using various chemical notations:
InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1
CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C
The structural analysis reveals several functional groups that contribute to its biological activity. The presence of hydroxyl groups and a carbonyl moiety is critical for its interaction with biological targets.
Epiequisetin participates in various chemical reactions typical of tetramic acids. These include:
The reactivity of epiequisetin is influenced by its molecular structure, particularly the stereochemistry around its functional groups. This reactivity is essential for its biological interactions and potential modifications for therapeutic applications .
Epiequisetin exhibits cytotoxic effects primarily through the regulation of cell cycle proteins. It has been shown to block the cell cycle at the G1 phase, preventing cancer cells from proliferating. This mechanism involves interactions with signaling pathways related to cell growth and survival.
Research indicates that epiequisetin affects key proteins such as phosphoinositide 3-kinase (PI3K), Akt, and phosphorylated Akt, which are crucial for cell cycle regulation and apoptosis in cancer cells .
Epiequisetin is typically a solid at room temperature with a specific melting point that varies based on purity and formulation. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
Epiequisetin has promising applications in scientific research, particularly in cancer therapy. Its ability to inhibit prostate cancer cell lines demonstrates its potential as an anticancer agent. Additionally, ongoing studies explore its effects on metabolic syndromes and other diseases related to cellular proliferation .
Epiequisetin was first isolated in 2019 from the fermentation broth of Fusarium equiseti strain SCSIO 41019, obtained from the marine sponge Xestospongia testudinaria in the South China Sea (GPS coordinates: 18°15'N, 109°30'E). The isolation employed bioassay-guided fractionation using a multi-step chromatographic process:
Structural elucidation confirmed a molecular weight of 413.55 g/mol through high-resolution mass spectrometry (HRESIMS m/z 414.2637 [M+H]⁺) and NMR data (¹H, ¹³C, COSY, HMBC). Key spectral features included characteristic carbonyl resonances at δC 196.2 ppm (C-1) and 172.8 ppm (C-3), confirming the tetramic acid core. The absolute configuration was determined as 5'R, 8'S, 10'R via Mosher ester analysis and ECD spectroscopy [3] [10].
Table 1: Source Organisms and Habitats of Epiequisetin-Producing Fungi
Fungal Strain | Sponge Host | Geographic Origin | Isolation Method |
---|---|---|---|
Fusarium equiseti SCSIO 41019 | Xestospongia testudinaria | South China Sea | Tissue homogenization, PDA medium |
Fusarium equiseti BBG10 | Porites lutea | Beibu Gulf, China | Serial dilution, rice medium |
Fusarium equiseti SCSIO 41019 belongs to the Fusarium incarnatum-equiseti species complex (FIESC), specifically within the Equiseti clade (FIESC-14). This strain was identified through multi-locus sequence typing (MLST) of four genetic markers:
Ecologically, this fungus thrives as a sponge symbiont due to:
F. equiseti inhabits sponge mesohyl regions at densities of 10³–10⁴ CFU/g tissue, constituting ~4% of the sponge microbiome. Notably, marine strains differ genetically from phytopathogenic F. equiseti, lacking the tri5 gene for trichothecene mycotoxin production [5] [8].
Table 2: Microbial Community Composition in Epiequisetin-Harboring Sponges
Microbial Group | Percentage of Biomass | Functional Role |
---|---|---|
Bacteria | 50-60% | Nutrient cycling, vitamin synthesis |
Fungi | 3-5% | Secondary metabolite production |
Cyanobacteria | 8-10% | Photosynthesis, nitrogen fixation |
Epiequisetin is a stereoisomer of equisetin, differing in the C-5' chiral center (R configuration vs. equisetin's S). It shares core structural features with other fungal tetramic acids:
Bioactivity comparisons reveal distinct pharmacological profiles:1. Antibacterial activity:- Epiequisetin: Moderate anti-Vibrio effects (MIC 86–132 μg/mL vs. V. parahaemolyticus) [10]- Equisetin: Stronger broad-spectrum activity (MIC 8 μg/mL vs. MRSA) [2]2. Anticancer mechanisms:- Epiequisetin inhibits PI3K/Akt pathway in prostate cancer (PC-3 cells, IC₅₀ 4.43 μM) [9]- Equisetin shows no significant cytotoxicity at equivalent doses3. Structural-activity relationships:- C-5' stereochemistry modulates DR5-mediated apoptosis induction- The Δ¹⁰',¹¹' double bond enhances membrane disruption in bacteria [9] [10]
Table 3: Comparative Analysis of Tetramic Acid Derivatives from Marine Fungi
Compound | Producing Organism | Core Structure | Key Bioactivities |
---|---|---|---|
Epiequisetin | Fusarium equiseti | 5'R-Decalin-tetramate | Anticancer (PI3K/Akt inhibition), Anti-Vibrio |
Equisetin | Fusarium heterosporum | 5'S-Decalin-tetramate | Antibacterial (MRSA), 11β-HSD1 inhibition |
Trichosetin | Fusarium sp. TP-G1 | Linear tetramate | Anti-enterococcal, Quorum sensing modulation |
Mechanistically, epiequisetin targets:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1